molecular formula C9H8BrN3S B13691229 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole

2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B13691229
M. Wt: 270.15 g/mol
InChI Key: YAPNQGCEQPHHAW-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing sulfur and nitrogen) substituted with an amino group at position 2 and a 4-bromo-3-methylphenyl group at position 3. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, making it a unique candidate for studying structure-activity relationships (SAR).

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3S/c1-5-4-6(2-3-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

YAPNQGCEQPHHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(S2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-methylbenzoyl chloride with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Phenyl derivatives with the bromo group removed.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The thiadiazole ring can also participate in π-π stacking interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Features :

  • Thiadiazole Core : Imparts rigidity and stability, enabling diverse chemical modifications.

The biological, physical, and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Below is a detailed comparison with key analogues:

Structural and Physical Properties

Compound Name Substituent(s) Melting Point (°C) Key Structural Features
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole 4-Bromophenyl 226 Bromine enhances electrophilicity
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitrophenyl 254–256 Nitro group increases polarity
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Not reported Ortho -OH enables dual fluorescence
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) 4-Bromobenzyl Not reported Bromobenzyl enhances corrosion inhibition
Target Compound 4-Bromo-3-methylphenyl Not reported Methyl improves lipophilicity; bromine modulates reactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole) .
  • Electron-Donating Groups (EDGs): Methyl groups improve solubility in non-polar environments, while hydroxyl groups (as in TS) enable unique fluorescence properties .
Antimicrobial and Antioxidant Activity
  • 4-Nitrophenyl Derivative : Exhibits antimicrobial activity due to the nitro group’s ability to disrupt microbial electron transport chains .
  • Bromobenzyl Derivative (a1) : Demonstrates 97.1% corrosion inhibition efficiency in acidic environments, outperforming the nitro-substituted analogue (63.4%) . This highlights bromine’s role in enhancing adsorption on metal surfaces.
Fluorescence Properties
  • TS (2-hydroxyphenyl) : Displays dual fluorescence due to intramolecular charge transfer (ICT) facilitated by the ortho -OH group. This effect is absent in bromo- or nitro-substituted analogues .
Anticancer Potential
  • Brominated Derivatives: Novel 2-amino-5-substituted thiadiazoles show promise in colon cancer treatment, with bromine likely enhancing DNA interaction or enzyme inhibition .

Biological Activity

The compound 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with an amino group and a bromo-methylphenyl moiety. The presence of these functional groups is crucial for its biological activity. The thiadiazole scaffold is known for its ability to interact with various biological targets due to its unique electronic properties and structural versatility.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds with a 1,3,4-thiadiazole core can exhibit potent antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies reveal that 2-amino-1,3,4-thiadiazole derivatives demonstrate considerable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents (e.g., bromine) enhances this antibacterial activity .
  • Antifungal Activity : Certain derivatives have been reported to exhibit antifungal effects against pathogens such as Candida albicans and Aspergillus niger. For example, derivatives with specific substitutions showed inhibition percentages between 58% and 66% at concentrations comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Research findings indicate that:

  • Cell Viability Reduction : Compounds such as this compound have demonstrated the ability to reduce cell viability in various cancer cell lines including breast cancer (MCF-7) and colon cancer (LoVo). For instance, one study reported an IC50 value of 2.44 µM against LoVo cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For example, some derivatives target histone deacetylases (HDACs), leading to decreased viability in multiple cancer cell lines .

Summary of Biological Activities

Biological ActivityTarget Pathogens/CellsObserved EffectsReferences
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition; MIC values <32 µg/mL
AntifungalCandida albicans, Aspergillus nigerInhibition rates 58%-66% compared to fluconazole
AnticancerMCF-7, LoVoIC50 = 2.44 µM; reduced cell viability

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A series of experiments demonstrated that compounds with brominated phenyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative strains compared to their non-brominated counterparts .
  • Anticancer Evaluation : In vitro studies showed that specific thiadiazole derivatives effectively reduced proliferation in human leukemia cells and solid tumors, indicating their potential as therapeutic agents in oncology .

Q & A

What are the optimized synthetic routes for 2-Amino-5-(4-bromo-3-methylphenyl)-1,3,4-thiadiazole, and how can reaction conditions influence yield and purity?

Basic:
The synthesis typically involves cyclization of substituted aromatic precursors with thiocarbohydrazide. A common method uses 4-bromo-3-methylbenzoic acid and thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux, achieving yields >90% . Key steps include:

  • Acid activation via POCl₃ to form intermediate acyl chlorides.
  • Cyclization under controlled temperature (80–100°C) to form the thiadiazole core.

Advanced:
To optimize yield, consider solvent polarity and catalyst ratios. For example, using dichloromethane as a solvent reduces side reactions compared to polar aprotic solvents. Microwave-assisted synthesis (e.g., 50–100 W, 10–15 min) can enhance reaction efficiency by 20–30% while maintaining purity >95% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) resolves impurities from incomplete cyclization.

How can spectroscopic and crystallographic methods confirm the structure of this compound?

Basic:

  • IR spectroscopy : Identify NH₂ stretches (~3300–3400 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹) .
  • ¹H/¹³C NMR : The aromatic protons of the 4-bromo-3-methylphenyl group appear as a multiplet (δ 7.2–7.8 ppm), while the NH₂ group shows a broad singlet (~δ 5.5 ppm) .

Advanced:
Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion effects. For example, the dihedral angle between the thiadiazole ring and phenyl group is typically 15–25°, influencing electronic conjugation . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks ([M+H]⁺) within 0.5 ppm error .

What biological targets are associated with this compound, and how can its activity be optimized?

Basic:
The compound exhibits antimicrobial and anticancer activity via interaction with bacterial topoisomerase II and human adenosine A3 receptors. In vitro studies show IC₅₀ values of 8–12 µM against Staphylococcus aureus and 15–20 µM for colorectal cancer cell lines .

Advanced:
To enhance selectivity, modify substituents:

  • Replace the bromine with electron-withdrawing groups (e.g., -NO₂) to improve DNA intercalation (IC₅₀ reduced by 40% ).
  • Introduce sulfonamide moieties at the amino group to target carbonic anhydrase IX in hypoxic tumors .

How do contradictory data on biological activity arise, and how can they be resolved?

Basic:
Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 25 µM for the same cancer line) may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using ATP-based viability assays .

Advanced:
Conduct structure-activity relationship (SAR) studies to isolate confounding factors. For example, the bromine atom’s position (para vs. meta) alters hydrophobic interactions with target proteins, affecting potency by 2–3 fold . Use molecular dynamics simulations to validate binding poses (e.g., Schrödinger Suite) .

What strategies improve the compound’s stability under physiological conditions?

Basic:
The bromophenyl group enhances metabolic stability compared to chlorinated analogs. In PBS (pH 7.4), the compound retains >80% integrity after 24 hours .

Advanced:

  • Prodrug design : Acetylate the NH₂ group to reduce hepatic clearance. Hydrolysis studies show 70% release of the active form in 6 hours .
  • Liposomal encapsulation : Use dipalmitoylphosphatidylcholine (DPPC) liposomes to extend half-life from 2.5 to 8 hours .

How can computational modeling guide the design of derivatives with enhanced activity?

Advanced:

  • DFT calculations : Optimize frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity toward electrophilic targets .
  • Molecular docking : Dock the compound into the adenosine A3 receptor (PDB: 5D5A) to identify key residues (e.g., His268) for hydrogen bonding. Free energy perturbation (FEP) simulations quantify binding affinity changes (±1.5 kcal/mol) upon substituent modification .

How can researchers resolve spectral interference in complex biological matrices?

Advanced:
Use LC-MS/MS with MRM transitions (e.g., m/z 286 → 170 for quantification) to distinguish the compound from metabolites. Matrix effects are minimized by isotopically labeled internal standards (e.g., ²H₃- or ¹³C-labeled analogs) .

What synthetic routes enable the introduction of diverse substituents for SAR studies?

Advanced:

  • Nucleophilic substitution : Replace bromine with amines or thiols under Pd-catalyzed Buchwald-Hartwig conditions .
  • Click chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to explore polar interactions .

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